molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8

7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2944300
CAS No.: 329929-56-8
M. Wt: 256.221
InChI Key: NRMOOPDXYOLKQV-UHFFFAOYSA-N
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Description

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol. This compound belongs to the class of triazolopyrimidines, which are characterized by their fused triazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

Triazolopyrimidine derivatives, to which this compound belongs, have been known for their remarkable pharmacology . They have been used in various applications, including antipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, antimicrobial, antitumor, and antiparasitic properties .

Cellular Effects

The cellular effects of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid are not well-studied. Related compounds have shown efficacy against various species of Leishmania spp. and Trypanosoma cruzi , suggesting that this compound may also have potential antiparasitic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 3-oxo esters or thioamides. One common method is the reaction with ethyl acetoacetate, which selectively yields the 7-oxo derivative. The reaction conditions usually require heating and the use of a suitable solvent to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is studied for its potential biological activities. It has been investigated for its antiparasitic properties and its ability to interact with various biological targets.

Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs, particularly those targeting parasitic infections.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is compared with other similar compounds, such as 7-oxo-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid and 7-oxo-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid. These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological characteristics.

List of Similar Compounds

  • 7-oxo-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 7-oxo-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 7-oxo-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMOOPDXYOLKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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